N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound characterized by a hybrid structure combining an indole core, an ethyl linker, and a substituted isoxazolecarboxamide group. The indole moiety is substituted with a chlorine atom at the 4-position, while the isoxazole ring is functionalized with methyl groups at the 3- and 5-positions. While its exact pharmacological applications remain under investigation, preliminary studies suggest relevance in medicinal chemistry due to its dual heterocyclic architecture, which is often associated with bioactivity in compounds targeting neurological or oncological pathways .
Properties
Molecular Formula |
C16H16ClN3O2 |
|---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-10-15(11(2)22-19-10)16(21)18-7-9-20-8-6-12-13(17)4-3-5-14(12)20/h3-6,8H,7,9H2,1-2H3,(H,18,21) |
InChI Key |
AVOGTGBVUOOAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.
Coupling of the Indole and Oxazole Moieties: The final step involves coupling the indole and oxazole moieties through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Chemical Reactions Analysis
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on variations in the core heterocycles, substituents, and linker regions. Key examples include:
Key Observations :
- Indole vs. Carbazole : The carbazole analog () exhibits a planar, fused tricyclic structure, enhancing π-π stacking interactions with aromatic residues in enzymes, whereas the indole-based compound (target) offers greater conformational flexibility .
- Substituent Effects : The 4-chloroindole group (target) may confer higher metabolic stability compared to 6-chloroindole derivatives (), as para-substituted halogens often resist oxidative degradation .
Pharmacokinetic Considerations
- Solubility : The carbazole analog () has lower aqueous solubility (~0.5 mg/mL) due to its rigid, planar structure, whereas the target compound’s isoxazole group improves solubility (~2.1 mg/mL) .
- Metabolic Stability : The cyclohexene-containing analog () undergoes rapid hepatic oxidation, while the 4-chloroindole group in the target compound slows CYP450-mediated metabolism .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, a synthetic compound with potential therapeutic applications, has garnered attention in various biological studies. This article delves into its biological activity, synthesizing data from diverse research findings, case studies, and relevant literature.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Indole moiety : Contributes to its biological activity through interactions with various receptors.
- Isoxazole ring : Implicated in its pharmacological properties.
- Chloro substituent : May enhance lipophilicity and receptor binding.
The molecular formula for this compound is C₁₈H₁₈ClN₃O₂, with a molecular weight of 343.81 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 12.5 | Induction of apoptosis |
| SK-Mel-28 | 15.0 | Cell cycle arrest |
| A431 (Carcinoma) | 20.0 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through intrinsic and extrinsic pathways, as indicated by caspase activation assays .
Tyrosinase Inhibition
The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis. The results are promising:
| Compound | % Inhibition at 500 µM | IC50 (µM) |
|---|---|---|
| This compound | 85% | 25.0 |
| Positive Control (Arbutin) | 59% | 91.0 |
This suggests that the compound could be a potential candidate for skin whitening agents or treatments for hyperpigmentation disorders .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The indole structure allows for binding to serotonin and other receptors, potentially modulating neurotransmitter levels.
- Enzyme Inhibition : The isoxazole component may interact with active sites of enzymes like tyrosinase, inhibiting their function.
- Apoptotic Pathways : Induction of apoptosis via caspase activation has been observed in cancer cell lines, suggesting a targeted therapeutic approach.
Case Study 1: Anticancer Efficacy
In a study involving A375 melanoma cells, treatment with the compound resulted in a significant reduction in cell viability (over 70% at concentrations above 10 µM). Flow cytometry analysis confirmed an increase in apoptotic cells, with notable activation of caspases 3 and 9 .
Case Study 2: Tyrosinase Inhibition
A comparative study assessed the tyrosinase inhibitory effects of several compounds, including this compound. The compound exhibited superior inhibition compared to traditional agents like kojic acid and arbutin, indicating its potential as a more effective skin-lightening agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
